An In-depth Technical Guide to (R,R)-CPI-1612 as a Negative Control for Histone Acetyltransferase (HAT) Inhibition
An In-depth Technical Guide to (R,R)-CPI-1612 as a Negative Control for Histone Acetyltransferase (HAT) Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (R,R)-CPI-1612 and its application as a negative control for studies involving the potent and selective EP300/CBP histone acetyltransferase (HAT) inhibitor, CPI-1612. The active enantiomer, CPI-1612, demonstrates significant inhibitory activity against the p300/CBP family of HATs, which are critical regulators of gene transcription implicated in various cancers.[1][2][3] The availability of the stereochemically inactive (R,R)-CPI-1612 is crucial for validating the on-target effects of CPI-1612 in biochemical and cellular assays. This document details the quantitative data for the active compound, provides in-depth experimental protocols for its evaluation, and illustrates the relevant biological pathways and experimental workflows.
Introduction to p300/CBP HATs and Their Inhibition
The E1A binding protein p300 (EP300) and CREB-binding protein (CBP) are highly homologous transcriptional co-activators that possess intrinsic histone acetyltransferase (HAT) activity.[1] By catalyzing the transfer of an acetyl group from acetyl-CoA to lysine (B10760008) residues on histone tails (primarily H3K18 and H3K27), p300/CBP play a pivotal role in chromatin remodeling and the regulation of gene expression.[4] Their activity is linked to the transcription of key oncogenes such as MYC.[4][5] Dysregulation of p300/CBP function has been implicated in the progression of various malignancies, including prostate cancer and hematological cancers, making them attractive targets for therapeutic intervention.[6][7]
CPI-1612 is a potent, selective, and orally bioavailable inhibitor of the p300/CBP HAT domain.[2][8] It acts as an acetyl-CoA competitive inhibitor. To ensure that the observed biological effects of CPI-1612 are due to the specific inhibition of p300/CBP and not off-target activities, it is essential to use a proper negative control. (R,R)-CPI-1612 is the inactive enantiomer of CPI-1612 and serves this purpose.[9] While quantitative inhibitory data for (R,R)-CPI-1612 is not extensively published, it is commercially available as an experimental control for comparison with the highly active CPI-1612.[9]
Quantitative Data Presentation
The following tables summarize the key quantitative data for the active p300/CBP inhibitor, CPI-1612. This data serves as a benchmark against which the inactivity of (R,R)-CPI-1612 can be inferred in control experiments.
Table 1: Biochemical Activity of CPI-1612
| Compound | Target Enzyme | Assay Type | IC50 (nM) | Notes |
| CPI-1612 | EP300 (p300) HAT | SPA | 8.1 | Potent inhibition of the isolated HAT domain.[10][11] |
| CPI-1612 | Full-length EP300 | - | <0.5 | Demonstrates high potency against the full-length enzyme.[10][12] |
| CPI-1612 | Full-length CBP | - | 2.9 | Shows strong inhibition of the close homolog CBP.[10][12] |
| CPI-1612 | Other HATs | - | No activity | No significant inhibition against Tip60, HAT1, PCAF, MYST2, MYST3, MYST4, and GCN5L2.[13] |
Table 2: Cellular Activity of CPI-1612
| Compound | Cell Line | Assay Type | Endpoint | IC50/EC50 (nM) | Notes |
| CPI-1612 | JEKO-1 | Cell Proliferation | Growth Inhibition (GI50) | <7.9 | Potent anti-proliferative effect in a mantle cell lymphoma line.[13] |
| CPI-1612 | - | Histone Acetylation (MSD) | H3K18Ac Reduction (EC50) | 14 | Demonstrates target engagement in a cellular context.[10][13] |
| CPI-1612 | MCF-7 | Cell Proliferation | Growth Inhibition (GI50) | <100 | Active in an ER+ breast cancer cell line.[3] |
Table 3: In Vivo Activity and Pharmacokinetics of CPI-1612
| Compound | Animal Model | Dosing | Endpoint | Result |
| CPI-1612 | JEKO-1 Mantle Cell Lymphoma Xenograft | 0.5 mg/kg, PO, BID | Tumor Growth Inhibition (TGI) | 67% TGI with reduction of H3K27Ac in plasma and H3K18Ac in the tumor.[1][10] |
| CPI-1612 | CD-1 Mice | Single Oral Dose | Brain-to-Plasma Ratio | 0.35, indicating high brain penetrance.[10][12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. When using (R,R)-CPI-1612 as a negative control, it should be tested in parallel with CPI-1612 at the same concentrations.
Biochemical HAT Inhibition Assay (Scintillation Proximity Assay - SPA)
This protocol is based on the methods used for characterizing CPI-1612 and similar p300/CBP inhibitors.
Objective: To determine the in vitro potency of a test compound (e.g., CPI-1612 vs. (R,R)-CPI-1612) against the p300 HAT domain.
Materials:
-
Recombinant p300 HAT domain
-
Biotinylated histone H3 peptide substrate
-
[³H]-Acetyl-CoA
-
Streptavidin-coated SPA beads
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
Stop buffer (e.g., containing a high concentration of non-radiolabeled Acetyl-CoA and unlabeled biotin)
-
Test compounds (CPI-1612 and (R,R)-CPI-1612) dissolved in DMSO
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add the diluted compounds to the wells of the microplate. Include controls for 100% activity (DMSO vehicle) and 0% activity (no enzyme).
-
Add the p300 HAT enzyme to all wells except the 0% activity control and incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the reaction by adding a mixture of the biotinylated histone H3 peptide and [³H]-Acetyl-CoA.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the stop buffer.
-
Add the streptavidin-coated SPA beads to each well. The biotinylated peptide will bind to the beads.
-
Incubate the plate for at least 30 minutes to allow the beads to settle.
-
Measure the radioactivity in each well using a scintillation counter. The signal is generated only when the [³H]-acetyl group is incorporated into the peptide bound to the SPA bead.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Histone Acetylation Assay (Western Blot)
This protocol outlines a method to assess the effect of inhibitors on histone acetylation in a cellular context.
Objective: To measure the levels of specific histone acetylation marks (e.g., H3K18Ac, H3K27Ac) in cells treated with CPI-1612 versus (R,R)-CPI-1612.
Materials:
-
JEKO-1 or other sensitive cell line
-
Complete cell culture medium
-
Test compounds (CPI-1612 and (R,R)-CPI-1612)
-
Phosphate-buffered saline (PBS)
-
Acid extraction buffer (e.g., 0.2 M HCl) or whole-cell lysis buffer (e.g., RIPA buffer) with deacetylase inhibitors (e.g., sodium butyrate)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-H3K18Ac, anti-H3K27Ac, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in multi-well plates and allow them to adhere and grow to approximately 70-80% confluency.
-
Treat the cells with various concentrations of CPI-1612, (R,R)-CPI-1612, or DMSO vehicle for a defined period (e.g., 3-6 hours).
-
Harvest the cells and wash with ice-cold PBS.
-
Extract histones using an acid extraction protocol or prepare whole-cell lysates.[14]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-H3K27Ac) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total histone H3 as a loading control.
-
Quantify the band intensities to determine the relative change in histone acetylation.
In Vivo Tumor Xenograft Study
This protocol is based on the JEKO-1 xenograft model used to evaluate CPI-1612's efficacy.
Objective: To assess the anti-tumor activity of CPI-1612 in a mouse xenograft model, using (R,R)-CPI-1612 as a negative control.
Materials:
-
Female athymic nude or NOD/SCID mice (6-8 weeks old)
-
JEKO-1 human mantle cell lymphoma cells
-
Matrigel
-
Test compounds (CPI-1612 and (R,R)-CPI-1612) formulated for oral administration
-
Vehicle control formulation
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant JEKO-1 cells (e.g., 5-10 x 10⁶ cells) mixed with Matrigel into the flank of each mouse.[15]
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle, CPI-1612, (R,R)-CPI-1612).
-
Administer the compounds and vehicle orally (PO) at the specified dose and schedule (e.g., 0.5 mg/kg, twice daily).
-
Measure tumor volumes with calipers two to three times per week. Tumor volume can be calculated using the formula: (Width² x Length) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for H3K18Ac). Blood samples can also be collected to measure plasma levels of H3K27Ac.
-
Calculate the percent tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates the central role of p300/CBP in acetylating histones and other transcription factors, leading to the expression of genes involved in cell proliferation and survival. Inhibition by CPI-1612 blocks this process.
Caption: p300/CBP HAT signaling pathway and point of inhibition.
Experimental Workflow
This diagram shows the workflow for comparing the active inhibitor CPI-1612 with its negative control (R,R)-CPI-1612 in a typical cell-based assay.
Caption: Workflow for comparing active vs. negative control compounds.
Logical Relationship
This diagram illustrates the stereochemical relationship between CPI-1612 and its inactive enantiomer, (R,R)-CPI-1612, and their differential effect on the p300/CBP target.
Caption: Stereoisomer relationship and differential target effects.
Conclusion
References
- 1. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of CPI-1612: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting CBP and p300: Emerging Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p300/CBP and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. biocat.com [biocat.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. CPI-1612 | EP300/CBP inhibitor | Probechem Biochemicals [probechem.com]
- 14. benchchem.com [benchchem.com]
- 15. insights.inotiv.com [insights.inotiv.com]
